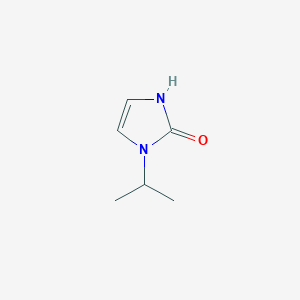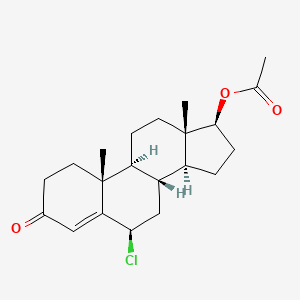
6beta-Chloro Testosterone 17-O-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6?-Chloro Testosterone 17-O-Acetate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. This compound is known for its potential use in performance enhancement and bodybuilding due to its anabolic properties. It is a chlorinated derivative of testosterone, which prevents its conversion to dihydrotestosterone (DHT) and estrogen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6?-Chloro Testosterone 17-O-Acetate involves several steps, starting from testosterone. The chlorination at the 6-position is a critical step, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The acetylation at the 17-position is typically done using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and consistency. Techniques like recrystallization and chromatography are commonly employed to achieve this .
Analyse Des Réactions Chimiques
Types of Reactions
6?-Chloro Testosterone 17-O-Acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6?-Chloro-17-keto testosterone, while reduction can produce 6?-Chloro-17-hydroxy testosterone .
Applications De Recherche Scientifique
6?-Chloro Testosterone 17-O-Acetate has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for studying steroidal compounds.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Explored for potential therapeutic uses in conditions like muscle wasting and osteoporosis.
Industry: Utilized in the development of performance-enhancing supplements
Mécanisme D'action
The compound exerts its effects by binding to androgen receptors, which leads to the activation of specific genes responsible for muscle growth and development. The chlorination at the 6-position prevents its conversion to DHT and estrogen, thereby reducing the risk of side effects associated with these metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clostebol: Another chlorinated derivative of testosterone, but with a chlorine atom at the 4-position.
Chlormadinone Acetate: A synthetic progestin with a chlorine atom at the 6-position and an acetate group at the 17-position.
Uniqueness
6?-Chloro Testosterone 17-O-Acetate is unique due to its specific chlorination and acetylation pattern, which imparts distinct anabolic properties while minimizing androgenic and estrogenic effects. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H29ClO3 |
|---|---|
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
[(6R,8R,9S,10R,13S,14S,17S)-6-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)25-19-5-4-15-14-11-18(22)17-10-13(24)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19H,4-9,11H2,1-3H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 |
Clé InChI |
CFRQCFFNEVQOPP-UKSDXMLSSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


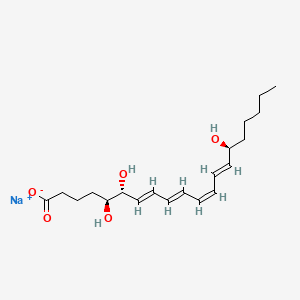
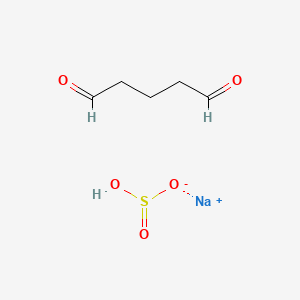
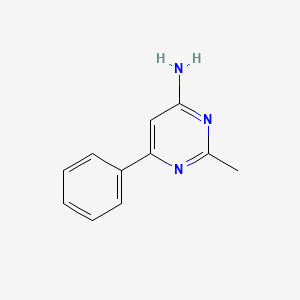
![(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
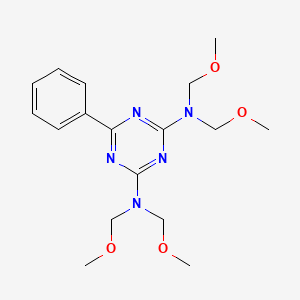
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone](/img/structure/B13403133.png)
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13403139.png)
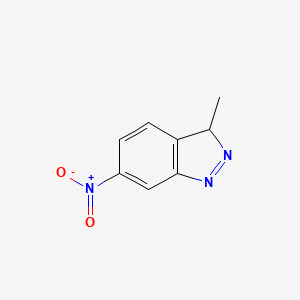
![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
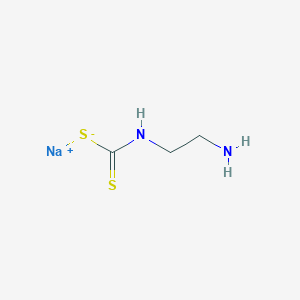
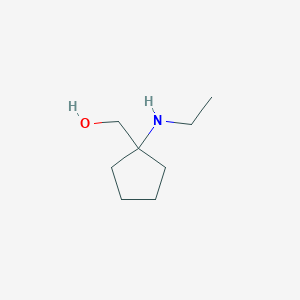
![[(8S,10S,13S,14S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13403202.png)
